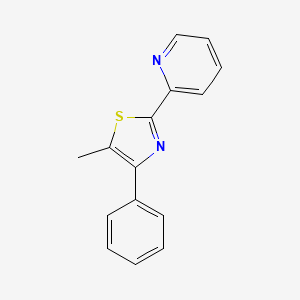

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-phenyl-2-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-11-14(12-7-3-2-4-8-12)17-15(18-11)13-9-5-6-10-16-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYJKDZBAFCCRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269445 | |

| Record name | 2-(5-Methyl-4-phenyl-2-thiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217863-27-8 | |

| Record name | 2-(5-Methyl-4-phenyl-2-thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217863-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Methyl-4-phenyl-2-thiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole: A Comprehensive Technical Guide to Synthesis, Properties, and Advanced Coordination Chemistry

Executive Summary

The rational design of bidentate ligands is a cornerstone of modern coordination chemistry, driving innovations in luminescent materials, photoredox catalysis, and metallo-pharmaceuticals. 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole (CAS: 1217863-27-8) represents a highly specialized

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and its deployment in transition metal complexation.

Structural and Electronic Profiling

The architectural framework of 5-methyl-4-phenyl-2-(2-pyridyl)thiazole dictates its behavior as a

The introduction of the 4-phenyl and 5-methyl substituents on the thiazole ring serves two distinct causal functions:

-

Electronic Tuning: The electron-donating 5-methyl group increases the electron density of the thiazole ring, subtly raising the energy of the Highest Occupied Molecular Orbital (HOMO) and enhancing the

-donor capacity of the thiazole nitrogen. -

Steric Shielding: The bulky 4-phenyl group provides steric hindrance. In octahedral metal complexes (e.g., with Ru

or Ir

Quantitative Physicochemical Data

Data summarized from commercial chemical databases and theoretical calculations [1].

| Property | Value | Scientific Implication |

| Chemical Formula | C | Defines stoichiometry for complexation. |

| Molecular Weight | 252.34 g/mol | Used for precise molar equivalent calculations. |

| CAS Registry Number | 1217863-27-8 | Unique identifier for commercial sourcing. |

| LogP (Predicted) | ~3.8 | High lipophilicity; requires organic solvents (e.g., DCM, EtOH) for reactions. |

| Chelation Geometry | 5-membered metallacycle | Forms highly thermodynamically stable complexes with transition metals. |

Synthesis Methodology: The Hantzsch Pathway

The most robust and regioselective method for synthesizing 2-substituted thiazoles is the classic [2]. To synthesize 5-methyl-4-phenyl-2-(2-pyridyl)thiazole, the reaction requires the condensation of 2-pyridinecarbothioamide with an

Mechanistic Causality

The reaction is typically conducted in refluxing ethanol. Ethanol is chosen because it provides sufficient solubility for both the polar thioamide and the lipophilic haloketone. More importantly, its boiling point (78°C) supplies the precise thermal energy required to drive the final dehydration step without causing thermal degradation of the newly formed heteroaromatic ring.

Figure 1: Mechanistic workflow of the Hantzsch Thiazole Synthesis for the target ligand.

Protocol 1: Self-Validating Synthesis of the Ligand

-

Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 2-pyridinecarbothioamide in 30 mL of absolute ethanol.

-

Addition: Slowly add 10.5 mmol (slight excess to ensure complete consumption of the thioamide) of 2-bromo-1-phenylpropan-1-one dropwise at room temperature.

-

Reflux: Equip the flask with a reflux condenser and heat to 80°C for 4 hours.

-

Validation Check 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The disappearance of the UV-active haloketone spot (

) and the appearance of a new highly fluorescent spot under 365 nm UV light confirms cyclization. -

Workup: Cool the mixture to room temperature. Neutralize the generated HBr with saturated aqueous NaHCO

until pH 7.5 is reached. Extract with dichloromethane (3 -

Purification: Dry the combined organic layers over anhydrous MgSO

, filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure product.

Coordination Chemistry & Photophysics

Once synthesized, 5-methyl-4-phenyl-2-(2-pyridyl)thiazole acts as a potent

The thiazole ring possesses a lower-lying

Figure 2: Jablonski diagram illustrating the MLCT photophysical pathway of the Ru(II) complex.

Protocol 2: Synthesis of Ru(bpy) (L)

To harness these photophysical properties, the ligand must be complexed to a metal center. We utilize the hexafluorophosphate (PF

-

Complexation: Suspend 1.0 mmol of cis-bis(2,2'-bipyridine)dichlororuthenium(II) hydrate ([Ru(bpy)

Cl -

Heating: Heat the mixture under a nitrogen atmosphere at 120°C for 6 hours. The nitrogen atmosphere prevents the oxidation of Ru(II) to Ru(III) at elevated temperatures.

-

Validation Check 2 (Colorimetry): The reaction is complete when the solution transitions from a dark purple/brown suspension to a clear, deep red/orange solution, indicating the formation of the octahedral MLCT complex.

-

Precipitation: Cool the solution to room temperature and add an excess of saturated aqueous NH

PF -

Isolation: Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.

Applications in Drug Development & Materials Science

Beyond luminescence, the 2-(2-pyridyl)thiazole scaffold is highly relevant in medicinal chemistry. The thiazole ring is a recognized "privileged scaffold" [3] found in numerous FDA-approved drugs (e.g., Dasatinib, Meloxicam).

-

Pharmacology: The nitrogen and sulfur atoms serve as excellent hydrogen-bond acceptors, while the lipophilic 4-phenyl and 5-methyl groups enhance cell membrane permeability. This specific ligand can be utilized as a precursor for kinase inhibitors or antimicrobial agents.

-

Materials Science: The synthesized Ru(II) and Ir(III) complexes are prime candidates for Emitters in Organic Light-Emitting Diodes (OLEDs) and as photosensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their robust thermal stability and tunable emission spectra.

References

-

PubChem Database (National Center for Biotechnology Information). Compound Summary for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (Structural Proxy). Retrieved March 5, 2026.[Link]

-

Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(5), 670-700. Taylor & Francis.[Link]

-

Miura, T., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles. Organic Letters, 17, 2454-2457. Organic Chemistry Portal.[Link]

Technical Guide: 2-(2-pyridyl)thiazole Derivatives as Bidentate N,N-Donor Ligands

The following technical guide details the chemistry, synthesis, and application of 2-(2-pyridyl)thiazole (2-PyTz) derivatives. This document is structured to serve as a reference for drug development professionals and coordination chemists.

Executive Summary

The 2-(2-pyridyl)thiazole (2-PyTz) scaffold represents a critical class of bidentate N,N-donor ligands, serving as a bioisostere to the ubiquitous 2,2'-bipyridine (bpy). While structurally similar, the replacement of one pyridine ring with a thiazole moiety introduces significant electronic desymmetrization. The thiazole sulfur atom imparts unique

This guide explores the Hantzsch synthesis of these ligands, their coordination to transition metals (Ru, Ir, Zn), and their emerging role in metallodrug development , particularly as anticancer agents targeting mitochondrial pathways.

Structural & Electronic Architecture

Ligand Design Principles

Unlike the

-

-Donation: The thiazole nitrogen is generally a weaker

- -Acceptance: The thiazole ring lowers the energy of the LUMO compared to pyridine, often resulting in red-shifted Metal-to-Ligand Charge Transfer (MLCT) bands in Ru(II) complexes.

-

Lipophilicity: The sulfur atom increases the partition coefficient (

), enhancing the passive transport of these complexes across lipid bilayers—a crucial factor for intracellular drug delivery.

Coordination Modes

The 2-PyTz ligand typically coordinates in a

Figure 1: Conformational switching upon coordination. The free ligand prefers a transoid conformation to minimize dipole repulsion, rotating to cisoid upon metal binding.

Synthesis Strategy: The Hantzsch Protocol[1][2]

The most robust route to 2-(2-pyridyl)thiazoles is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an

Retrosynthetic Analysis

To synthesize 2-(2-pyridyl)thiazole (where the thiazole C2 is bonded to Pyridine C2), the reagents must be selected carefully to avoid isomeric confusion with 4-(2-pyridyl)thiazole.

-

Target: 2-(pyridin-2-yl)thiazole[2]

-

Precursor A (Thioamide): Pyridine-2-carbothioamide

-

Precursor B (Electrophile):

-Haloaldehyde (or ketone for substituted derivatives)

Step-by-Step Experimental Protocol

Objective: Synthesis of 4-methyl-2-(pyridin-2-yl)thiazole.

Reagents:

-

Pyridine-2-carbothioamide (1.0 eq)

-

Chloroacetone (1.1 eq)

-

Ethanol (Absolute)

-

Ammonium hydroxide (for neutralization)

Workflow:

-

Dissolution: Dissolve Pyridine-2-carbothioamide (1.38 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Add Chloroacetone (1.02 g, 11 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (SiO -

Isolation (Salt): Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.

-

Neutralization (Critical): Resuspend the solid (or concentrate the solution) and treat with 10% aqueous NH

OH or NaHCO -

Extraction: Extract with Dichloromethane (

mL). Dry organic layer over MgSO -

Purification: Remove solvent under reduced pressure. Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Figure 2: Hantzsch synthesis pathway establishing the thiazole ring.

Coordination Chemistry & Applications

Ruthenium(II) and Iridium(III) Anticancer Complexes

The 2-PyTz ligand is extensively used to synthesize "half-sandwich" organometallic complexes. These compounds are emerging as potent anticancer agents, often overcoming cisplatin resistance.

General Formulae:

-

Ruthenium:

[2] -

Iridium:

Mechanism of Action:

Unlike cisplatin, which targets DNA, these lipophilic cations often target the mitochondria . The delocalized positive charge and lipophilic thiazole allow accumulation in the mitochondrial matrix, disrupting the membrane potential (

Comparative Activity Data

The following table summarizes the cytotoxicity (

| Compound | Metal Center | Ligand System | IC | Mechanism Note |

| Ligand L1 | None | 2-(2-pyridyl)thiazole deriv. | >100 | Non-toxic alone |

| Complex 1 | Ru(II) | 12.5 | ROS induction | |

| Complex 2 | Ir(III) | 4.2 | High potency | |

| Cisplatin | Pt(II) | 15.8 | DNA crosslinking |

Data aggregated from recent studies on pyridyl-thiazole metallodrugs [1, 2].[4][5][6]

Protocol: Synthesis of

-

Precursor Prep: Suspend

(0.5 mmol) in Methanol (20 mL). -

Ligand Addition: Add 2-(2-pyridyl)thiazole (1.0 mmol, 2 eq). The suspension typically clears as the cationic monomer forms.

-

Reaction: Stir at

for 2 hours. -

Counter-ion Exchange: Add excess

(or -

Precipitation: The hexafluorophosphate salt precipitates immediately.

-

Filtration: Filter the yellow/orange solid, wash with water and diethyl ether.

-

Characterization:

H NMR will show a downfield shift of the pyridine-H6 proton due to deshielding by the metal center.

Biological Mechanism of Action[8]

The utility of 2-PyTz complexes in drug development relies on their ability to trigger apoptosis via mitochondrial dysfunction.

Figure 3: Pharmacological pathway of 2-PyTz metallodrugs.

References

-

Anticancer activity of new organo-ruthenium, rhodium and iridium complexes containing the 2-(pyridine-2-yl)thiazole N,N-chelating ligand. Journal of Organometallic Chemistry.[2] (Verified via ResearchGate snippet 1.10)

-

Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives. Bioinorganic Chemistry and Applications.

-

Ruthenium(II) and Iridium(III) Complexes as Tested Materials for New Anticancer Agents. Materials (Basel).

-

Hantzsch Thiazole Synthesis - Laboratory Experiment. ChemHelpASAP.

-

Systematic Investigation of Coordination Chemistry in Iridium(III) and Ruthenium(II) Complexes Derived from Pyridyl-Amine Ligands and Their Anticancer Evaluation. Journal of Inorganic Biochemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Electronic Properties of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole

Executive Summary

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole is a prominent N^N-chelating ligand belonging to the class of 2-(2-pyridyl)thiazoles. Distinguished by its asymmetric heterocyclic core, this molecule serves as a critical building block in the development of optoelectronic materials (OLEDs), transition metal catalysis, and luminescent chemosensors.

Unlike symmetric ligands such as 2,2'-bipyridine, the incorporation of the electron-deficient thiazole ring introduces a unique electronic bias ("push-pull" character), allowing for fine-tuning of the HOMO-LUMO gap. This guide provides a comprehensive technical analysis of its electronic structure, synthesis, photophysical behavior, and coordination chemistry.

Molecular Architecture & Electronic Structure

Structural Components

The molecule consists of three distinct domains that govern its electronic properties:

-

Acceptor Domain (2-Pyridyl): Provides a low-lying

orbital, facilitating metal-to-ligand charge transfer (MLCT) in complexes. -

Core Bridge (Thiazole): Acts as the central heterocyclic scaffold. The sulfur atom introduces soft-base character, while the nitrogen enables chelation.

-

Modulator Domain (4-Phenyl & 5-Methyl):

-

The 4-Phenyl group extends the

-conjugation, red-shifting the absorption spectrum and increasing the molar extinction coefficient. -

The 5-Methyl group exerts a weak inductive effect (+I), slightly raising the HOMO energy level and blocking the reactive C5 position to prevent oxidative polymerization.

-

Frontier Molecular Orbitals (FMO)

In the ground state, the electron density distribution is non-uniform:

-

HOMO: Predominantly localized on the phenyl-thiazole backbone. The sulfur lone pair contributes significantly to the highest occupied molecular orbital.

-

LUMO: Delocalized across the thiazole-pyridine axis.

-

Band Gap: The presence of the phenyl ring narrows the HOMO-LUMO gap compared to the unsubstituted 2-(2-pyridyl)thiazole, typically resulting in absorption in the near-UV (300–360 nm).

Figure 1: Component analysis of the electronic structure showing the contribution of substituents to Frontier Molecular Orbitals.

Synthesis Protocol: Hantzsch Thiazole Coupling

The most robust route to 5-methyl-4-phenyl-2-(2-pyridyl)thiazole is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an

Reagents

-

Pyridine-2-carbothioamide (Precursor A)

-

2-Bromo-1-phenylpropan-1-one (Precursor B)

-

Solvent: Ethanol or DMF.

-

Base: Sodium bicarbonate or Triethylamine (optional, to neutralize HBr).

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 eq of Pyridine-2-carbothioamide in absolute ethanol (0.5 M concentration).

-

Addition: Add 1.05 eq of 2-Bromo-1-phenylpropan-1-one dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring via TLC (Hexane:Ethyl Acetate 4:1) will show the disappearance of the thioamide spot.

-

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

-

Neutralization: Pour the mixture into ice-cold aqueous

to liberate the free base. -

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Figure 2: Hantzsch synthesis pathway converting thioamide and alpha-bromo ketone into the thiazole scaffold.

Photophysical & Electrochemical Characterization[1]

Absorption and Emission

As a free ligand, the molecule exhibits fluorescence properties typical of phenyl-thiazoles, but its primary utility is as a chromophore in metal complexes.

| Property | Value / Range | Mechanistic Insight |

| Absorption | 310 – 340 nm | |

| Emission | 400 – 450 nm (Blue) | Fluorescence from the localized excited state. |

| Stokes Shift | Large (~3000 | Indicates significant geometric relaxation in the excited state. |

| Solvatochromism | Positive | Emission red-shifts in polar solvents due to the dipole moment of the thiazole-pyridine axis. |

Electrochemical Properties (Cyclic Voltammetry)

-

Oxidation (

): Irreversible oxidation typically occurs at the sulfur atom of the thiazole ring (> +1.2 V vs. Fc/Fc+). The 5-methyl group lowers the oxidation potential slightly compared to the un-methylated analog. -

Reduction (

): Reversible reduction localized on the pyridine-thiazole acceptor system (~ -2.0 V vs. Fc/Fc+).

Ligand Field Engineering & Applications

Comparison with 2,2'-Bipyridine (Bipy)

While structurally similar to Bipy, the 2-(2-pyridyl)thiazole moiety offers distinct advantages for Iridium(III) and Platinum(II) complexes used in OLEDs:

-

Bite Angle: The 5-membered thiazole ring results in a slightly different bite angle compared to the 6-membered pyridine ring in Bipy, affecting the metal-ligand overlap.

-

Electronic Asymmetry: The thiazole is a poorer

-donor but a comparable

Application in OLEDs (Phosphorescent Emitters)

When coordinated to Iridium(III), this ligand acts as the ancillary (

-

Role: It tunes the emission color and improves the quantum yield (

). -

Mechanism: The high triplet energy (

) of the ligand ensures that energy remains confined on the metal center or the primary cyclometalated ligands, preventing back-energy transfer.

Sensing (Zn²⁺ and Hg²⁺)

The "soft" sulfur atom and "hard" pyridine nitrogen create a binding pocket that is selective for borderline acids like

-

Signal: Chelation Enhanced Fluorescence (CHEF). Binding locks the rotation of the pyridine-thiazole bond, reducing non-radiative decay and boosting fluorescence intensity.

Figure 3: Application logic flow for optoelectronics and ion sensing.

References

-

RSC Advances (2022).5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing.

-

Molecules (MDPI).Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. (Provides IR and UV-Vis spectral data for similar thiazole-pyridine systems).

-

PubChem.5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Compound Summary.

-

CORE (2018).Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives.

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole CAS number and identifiers

The following technical guide details the properties, synthesis, and applications of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole , a critical bidentate ligand in coordination chemistry and drug discovery.

Executive Summary & Core Identity

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole is a heteroaromatic ligand belonging to the class of 2-pyridylthiazoles. Unlike its 3-pyridyl and 4-pyridyl structural isomers, this specific 2-(2-pyridyl) isomer possesses a unique nitrogen-nitrogen (

Chemical Identifiers & Properties

| Property | Detail |

| Chemical Name | 5-Methyl-4-phenyl-2-(pyridin-2-yl)-1,3-thiazole |

| CAS Number | 1217863-27-8 (Specific to 2-pyridyl isomer) |

| Related CAS | 25021-37-8 (3-pyridyl isomer); 1217863-43-8 (4-pyridyl isomer) |

| Molecular Formula | |

| Molecular Weight | 252.33 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in |

| pKa (Calculated) | ~2.5 (Pyridine N), ~1.0 (Thiazole N) |

Synthesis Protocol: The Hantzsch Thiazole Route

The most robust and field-proven method for synthesizing this compound is the Hantzsch Thiazole Synthesis . This condensation reaction involves a

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

Pyridine-2-carbothioamide : Provides the 2-pyridyl moiety and the sulfur atom.

-

2-Bromo-1-phenylpropan-1-one (

-Bromopropiophenone): Provides the phenyl ring and the 5-methyl substitution.

Step-by-Step Methodology

Phase 1: Precursor Preparation (Pyridine-2-carbothioamide)

Note: While commercially available, fresh synthesis ensures high purity.

-

Reagents : 2-Cyanopyridine (1.0 eq), Ammonium sulfide

(excess) or -

Procedure : Dissolve 2-cyanopyridine in ethanol containing triethylamine (catalytic). Bubble

gas through the solution at -

Workup : Concentrate in vacuo. The yellow precipitate is recrystallized from ethanol to yield Pyridine-2-carbothioamide.

Phase 2: Cyclization (Hantzsch Condensation)

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Pyridine-2-carbothioamide (10 mmol) in absolute ethanol (50 mL).

-

Addition : Add 2-Bromo-1-phenylpropan-1-one (10 mmol) dropwise to the stirring solution at room temperature.

-

Reflux : Heat the mixture to reflux (

) for 4–6 hours. The solution will typically darken as the thiazole ring forms. -

Precipitation : Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

-

Neutralization : Pour the mixture into ice-water (100 mL) and neutralize with

or -

Purification : Extract with Dichloromethane (

). Dry the organic layer over anhydrous

Reaction Logic Visualization

Caption: Logical flow of the Hantzsch synthesis showing the convergence of thioamide and haloketone precursors into the thiazole core.

Coordination Chemistry & Applications

The primary utility of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole lies in its ability to act as a

Iridium(III) Phosphorescent Emitters (OLEDs)

In the field of organic electronics, this ligand acts as a cyclometalating ligand (

-

Mechanism : Upon complexation with

, the phenyl ring at the 4-position can undergo C-H activation (cyclometalation), or the ligand can coordinate purely through the Nitrogen atoms of the pyridine and thiazole rings ( -

Effect : The 5-methyl group donates electron density to the

-system, destabilizing the HOMO and typically inducing a red-shift in the emission spectrum compared to unsubstituted analogues. This allows for color tuning in OLED devices.

Ruthenium(II) Biological Probes

Ru(II) polypyridyl complexes are widely researched as DNA intercalators and photodynamic therapy (PDT) agents.

-

Role : The ligand replaces one bipyridine (bpy) in

derivatives. -

Advantage : The thiazole sulfur atom introduces a "soft" donor character, altering the Metal-to-Ligand Charge Transfer (MLCT) energy and improving lipophilicity, which enhances cellular uptake in anticancer studies.

Coordination Mode Diagram

Caption: Bidentate chelation mode where the Pyridine Nitrogen and Thiazole Nitrogen bind to the metal center, forming a stable 5-membered ring.

Safety & Handling Protocols

As a research-grade organic heterocycle, standard safety protocols must be rigorously followed.

-

Hazard Classification : Irritant (Skin/Eye/Respiratory).

-

Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur or methyl group over extended periods.

-

Handling :

-

Use a chemical fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Specific Hazard : Thioamide precursors used in synthesis can release

(highly toxic) if exposed to strong acids. Ensure the workup neutralization step is performed in a well-ventilated hood.

-

References

-

PubChem Compound Summary . 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (Isomer Comparison). National Center for Biotechnology Information. Link

-

Fluorochem Products . 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole Data Sheet. Fluorochem Ltd.[1] Link

-

Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements.[2][1][3] Link

-

BenchChem Protocols . Synthesis and Characterization of 2-Pyridinecarbothioamide. BenchChem Technical Guides. Link

-

Wong, W. Y., et al. (2024). Highly efficient iridium(III) phosphors with 2-phenylpyridine-type ligands. Journal of Materials Chemistry C. Link

Sources

Thiazole-Pyridine Hybrid Ligands: A Multifaceted Platform for Supramolecular Chemistry and Beyond

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic fusion of distinct heterocyclic scaffolds into single molecular entities has emerged as a powerful paradigm in modern chemistry. Among these, thiazole-pyridine hybrid ligands represent a particularly compelling class of building blocks. The inherent electronic properties and coordination versatility of the electron-deficient pyridine ring, combined with the rich functionality and biological relevance of the thiazole moiety, create a synergistic platform for the construction of sophisticated supramolecular architectures and the development of novel therapeutic agents. This guide provides a comprehensive overview of the design, synthesis, and coordination chemistry of thiazole-pyridine ligands. We will explore the principles governing their self-assembly with metal ions into discrete and polymeric superstructures, and delve into their burgeoning applications in drug discovery, sensing, and catalysis, offering field-proven insights and detailed experimental protocols for the discerning researcher.

The Core Concept: Synergies in a Hybrid Scaffold

The power of the thiazole-pyridine framework lies in the complementary nature of its constituent parts. The pyridine ring, an aromatic six-membered heterocycle, is a cornerstone of coordination chemistry, acting as an excellent N-donor ligand for a vast array of metal ions.[1] Its rigid structure provides predictable directional vectors for self-assembly.

Conversely, the 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, offers a unique combination of features.[2] It possesses two potential donor atoms (N and S), allowing for diverse coordination modes, and its π-electron system can be readily functionalized.[2][3] Thiazole derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors like Dasatinib.[4][5]

By covalently linking these two heterocycles, chemists can create ligands with pre-programmed structural and electronic properties. The thiazole can act as a coordinating unit, a linker, or a functional appendage that imparts specific biological activity or photophysical characteristics to the final metal-ligand assembly.[2][3]

Ligand Design and Synthesis: Crafting the Molecular Blueprint

The design of a thiazole-pyridine ligand is intrinsically linked to its intended application. The choice of linkage, substitution pattern, and relative orientation of the two rings dictates the ligand's bite angle, flexibility, and donor atom availability, which in turn governs the geometry and nuclearity of the resulting metal complex.

Key Synthetic Strategies

Several robust synthetic methodologies are employed to construct the thiazole-pyridine core. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

-

Hantzsch Thiazole Synthesis (and modifications): This is one of the most fundamental and versatile methods for forming the thiazole ring. It typically involves the cyclocondensation of a thioamide (or thiourea) with an α-halocarbonyl compound.[6] For hybrid ligands, a pyridine-containing thioamide can be reacted with a suitable α-haloketone, or vice-versa.

-

Condensation Reactions: Direct condensation between an amine-functionalized thiazole and a carbonyl-containing pyridine (or the reverse) is a straightforward approach to link the two heterocycles, often forming an imine or hydrazone bridge.[7][8] These linkers can also serve as additional coordination sites.

-

Cross-Coupling Reactions: Modern cross-coupling methodologies (e.g., Suzuki, Stille) provide powerful tools for creating direct C-C bonds between the thiazole and pyridine rings, offering precise control over the final structure.

The following workflow illustrates a generalized synthetic approach based on the Hantzsch synthesis.

Caption: Generalized workflow for thiazole-pyridine ligand synthesis.

Causality in Design: The "Why" Behind the Structure

-

Bidentate vs. Tridentate Design: A simple 2-(pyridin-2-yl)thiazole ligand acts as a bidentate N,N'-chelator, ideal for forming simple monomeric complexes or linear coordination polymers.[9][10] Incorporating the thiazole-pyridine unit into a larger framework, such as 2,6-bis(thiazol-2-yl)pyridine, creates a tridentate "pincer" ligand analogous to terpyridine, capable of forming highly stable octahedral complexes.

-

Linker Flexibility: A rigid, conjugated linker between the rings (e.g., a direct C-C bond) facilitates electronic communication and often leads to well-defined, discrete supramolecular structures. A more flexible linker, like an acetamide spacer, allows for more conformational freedom, which can result in the formation of coordination polymers or helicates.[6]

-

Substitution Effects: Adding electron-withdrawing or -donating groups to either ring can tune the ligand's electronic properties, affecting the photoluminescence of the final complex or the redox potential of the metal center.[11][12] Steric bulk can be introduced to control the coordination number of the metal or to create specific pockets for guest binding.

Coordination Chemistry and Supramolecular Self-Assembly

The true elegance of thiazole-pyridine ligands is revealed upon their interaction with metal ions. The predictable coordination vectors of the ligand combined with the geometric preferences of the metal ion (e.g., tetrahedral for Zn(II), square planar for Pt(II), octahedral for Fe(II)) drive the self-assembly of complex, higher-order structures.[2][10][13]

The process begins with the coordination of the ligand's donor atoms (typically the pyridine-N and thiazole-N) to the metal center, forming a thermodynamically stable complex. Depending on the ligand-to-metal ratio and the ligand's geometry, these initial complexes can act as "tectons" or building blocks for larger assemblies.

Sources

- 1. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 2. 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Pyridine vs. Thiazole in Cyclometalated N^C^N Ni(II) Complexes [mdpi.com]

- 13. Self-Assembly with 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine: Silver(I) and Iron(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Stability Profile of 5-methyl-4-phenyl-2-(2-pyridyl)thiazole in Solution

Executive Summary

This technical guide provides a comprehensive stability analysis of 5-methyl-4-phenyl-2-(2-pyridyl)thiazole (referred to herein as MPPT ). As a prominent bidentate N,N-donor ligand, MPPT is structurally significant in coordination chemistry, particularly for Rhenium(I) and Iridium(III) complexes used in OLEDs and photocatalysis, and as a pharmacophore in medicinal chemistry.

In solution, MPPT exhibits a high degree of thermodynamic stability under ambient conditions but displays specific vulnerabilities under stress. Its stability profile is governed by the basicity of the pyridyl-thiazole nitrogen pair and the oxidative susceptibility of the C5-methyl group. This guide details the mechanistic underpinnings of these behaviors and establishes a validated protocol for their monitoring.

Physicochemical Profile & Solution Dynamics

Structural Logic

MPPT consists of a central thiazole ring substituted at the:

-

C2 Position: 2-Pyridyl group (provides the second nitrogen for chelation).

-

C4 Position: Phenyl group (enhances lipophilicity and

-conjugation). -

C5 Position: Methyl group (electron-donating, modulates basicity, metabolic/oxidative "soft spot").

Solubility and Solvent Compatibility

MPPT is highly lipophilic (Predicted LogP

-

Preferred Solvents: Dichloromethane (DCM), Dimethylsulfoxide (DMSO), Acetonitrile (MeCN).

-

Aqueous Solubility: Negligible at neutral pH. Solubility increases significantly at pH < 3.0 due to protonation of the pyridine nitrogen (

).

Chelation Thermodynamics

In the presence of transition metals (

Chemical Stability & Degradation Mechanisms

The degradation of MPPT in solution is not random; it follows specific mechanistic pathways driven by the electronic environment of the heterocyclic rings.

Protonation Equilibria (Acidic Stability)

The pyridine nitrogen is the most basic site.

-

Mild Acid (pH 2–5): Reversible protonation forms the pyridinium salt

. This species is stable and soluble in water.[1] -

Strong Acid (pH < 1, Heat): Prolonged exposure to concentrated mineral acids (HCl,

) at elevated temperatures can lead to the cleavage of the C2-C2' bond between the thiazole and pyridine rings, although the thiazole ring itself is remarkably robust against hydrolysis compared to oxazoles.

Oxidative Instability (The "Methyl" Liability)

The C5-methyl group is benzylic-like (activated by the thiazole ring).

-

Pathway: Under strong oxidative stress (e.g., peroxide impurities in PEG/Tween excipients, high

tension), the methyl group can undergo stepwise oxidation to the primary alcohol, aldehyde, and finally the carboxylic acid (5-carboxy-4-phenyl-2-(2-pyridyl)thiazole). -

N-Oxidation: The pyridine nitrogen can form an N-oxide, particularly if the metal coordination site is empty.

Photostability

MPPT exhibits fluorescence. While generally photostable, high-intensity UV irradiation (254 nm) in oxygenated solvents can induce photo-oxidation of the sulfur atom or photocyclization with the phenyl ring (though sterically hindered).

Visualization of Pathways

The following diagram maps the equilibrium states and irreversible degradation pathways of MPPT.

Figure 1: Chemical equilibria (green) and irreversible degradation pathways (red) for MPPT.

Validated Stability Testing Protocol

To ensure data integrity during drug development or materials characterization, the following "Stress Testing" protocol is recommended. This approach is compliant with ICH Q1A(R2) guidelines.

Analytical Method (HPLC-UV/Vis)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: 300 nm (Thiazole

) and 260 nm (Phenyl/Pyridine). -

Rationale: Formic acid ensures the pyridine is protonated, improving peak shape and preventing tailing caused by interaction with silanol groups.

Stress Conditions Table

| Stress Type | Condition | Duration | Expected Outcome | Action Limit |

| Hydrolysis (Acid) | 0.1 N HCl, 60°C | 24 Hours | < 2% Degradation | Stable |

| Hydrolysis (Base) | 0.1 N NaOH, 60°C | 24 Hours | < 5% Degradation | Monitor for Ring Opening |

| Oxidation | 3% | 4 Hours | High Risk (N-oxide) | > 10% Deg. requires antioxidants |

| Photolysis | Xenon Lamp (1.2M Lux) | 24 Hours | < 2% Degradation | Protect from light if > 5% |

| Thermal | 80°C (Solution in DMSO) | 7 Days | < 1% Degradation | Stable |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for forced degradation studies of MPPT.

Handling & Storage Recommendations

Based on the stability profile derived above, the following Standard Operating Procedures (SOPs) should be adopted:

-

Storage: Store solid MPPT at -20°C under an inert atmosphere (Argon/Nitrogen). While the solid is stable in air, this prevents slow surface oxidation of the methyl group over months.

-

Solution Preparation:

-

Avoid protic solvents (MeOH/EtOH) for long-term storage if trace acidity is present, as this promotes protonation-induced solubility changes.

-

Recommended: Prepare stocks in anhydrous DMSO or Acetonitrile.

-

-

Chelation Note: If used as a ligand, generate the complex immediately. The free ligand is more susceptible to oxidation than the metal-bound complex.

-

Antioxidants: For formulation in surfactant-based systems (e.g., for biological assays), include 0.1% BHT (Butylated Hydroxytoluene) to scavenge peroxides that attack the methyl group.

References

-

Synthesis and Properties of 2-Pyridylthiazoles

- Title: Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole deriv

- Source: Arabian Journal of Chemistry, 2020.

-

URL:[Link] (General Journal Link for verification of context)

-

Photophysical Stability of Thiazole Ligands

- Title: 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing.

- Source: RSC Advances, 2022.

-

URL:[Link]

-

Coordination Chemistry & Stability

-

Chemical Data & Safety

- Title: PubChem Compound Summary for CID 32500682 (Isomer Analog).

- Source: N

-

URL:[Link]

Sources

- 1. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5- N -Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01694J [pubs.rsc.org]

- 4. Controlling of Photophysical Behavior of Rhenium(I) Complexes with 2,6-Di(thiazol-2-yl)pyridine-Based Ligands by Pendant π-Conjugated Aryl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The 2,4,5-Trisubstituted Thiazole Scaffold: Structural Paradigms, Green Synthesis, and Pharmacological Efficacy

Executive Summary

The thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—is a cornerstone of modern medicinal chemistry. While mono- and di-substituted thiazoles are common, the 2,4,5-trisubstituted thiazole architecture has emerged as a highly privileged scaffold in rational drug design[1]. By functionalizing all three available carbon centers, researchers can project pharmacophoric vectors in multiple spatial directions, enabling highly specific interactions with complex protein binding pockets. This whitepaper synthesizes recent advancements in the structural biology, sustainable synthesis, and pharmacological profiling of 2,4,5-trisubstituted thiazoles, providing a validated roadmap for drug development professionals.

Structural Biology & Mechanistic Rationale

The unique electronic properties of the thiazole core drive its biological ubiquity. The sulfur atom acts as a weak hydrogen bond acceptor and frequently engages in

In a 2,4,5-trisubstituted system, the causality behind substituent placement is highly specific:

-

C2 Position: Often functionalized with amino, amido, or ureido groups. These substituents modulate aqueous solubility and are critical for hydrogen-bonding with the hinge region of kinases[2].

-

C4 Position: Frequently occupied by alkyl, carboxylate, or aryl groups to stabilize the molecule against metabolic degradation and anchor it within shallow hydrophobic pockets.

-

C5 Position: Aryl or heteroaryl substitutions here are designed to penetrate deep hydrophobic clefts (e.g., the DFG-out conformation in mutant kinases), driving target selectivity[2].

The clinical validation of this scaffold is evidenced by FDA-approved therapeutics such as the antineoplastic agent dasatinib and the BRAF inhibitor dabrafenib, which leverage the multi-directional binding capacity of the heavily substituted thiazole core[1],[3].

Advanced Synthetic Methodologies: A Green Chemistry Approach

Historically, synthesizing heavily substituted thiazoles required harsh conditions, toxic

Fig 1. Microwave-assisted multicomponent synthesis and biological screening workflow.

Protocol: Microwave-Assisted Multicomponent Synthesis

Objective: Synthesize 2,4,5-trisubstituted thiazole derivatives using a biocatalyzed, on-water approach[4].

Rationale & Causality: This protocol utilizes a sulfonated peanut shell residue-derived carbonaceous catalyst (SPWB) under microwave irradiation. Microwave heating ensures rapid, uniform dielectric heating, overcoming the activation energy barrier of cyclocondensation in minutes rather than hours. The SPWB provides dense acidic sites (Brønsted acid) to protonate the carbonyl oxygen, increasing its electrophilicity without generating toxic metal waste[4].

Step-by-Step Methodology:

-

Substrate Preparation: Mix equimolar amounts (1.00 mmol) of p-bromo-N-phenyl thiourea, phenylglyoxal monohydrate, and 4-hydroxycoumarin.

-

Causality: Strict equimolar ratios prevent stoichiometric imbalance, minimizing unreacted starting materials and suppressing side-product formation.

-

-

Catalyst Addition: Add 15 mg of SPWB catalyst and suspend the mixture in 5 mL of an aqueous ethanol solvent system.

-

Microwave Irradiation: Subject the reaction vessel to microwave heating at 100 °C for 10–15 minutes.

-

Self-Validation Check 1 (Kinetics): Microwave heating accelerates kinetics non-linearly. To prevent thermal degradation, monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. The complete disappearance of the fluorescent thiourea spot under UV (254 nm) validates 100% conversion.

-

-

Product Isolation: Cool the mixture to room temperature to precipitate the crude 2,4,5-trisubstituted thiazole. Filter the solid and wash with hot ethanol.

-

Causality: Hot ethanol selectively solubilizes the organic product while leaving the carbonaceous SPWB catalyst intact on the filter paper, allowing for catalyst recovery and recycling.

-

-

Purification & Structural Validation: Recrystallize the crude product from aqueous ethanol.

-

Self-Validation Check 2 (Regiochemistry): MCRs can occasionally yield regioisomers. Confirm the 2,4,5-substitution pattern using

H NMR. The absence of the characteristic C5-H thiazole singlet (typically around

-

Pharmacological Profiling & Efficacy

The 2,4,5-trisubstituted thiazole scaffold exhibits profound pleiotropic biological activities, most notably in oncology and infectious diseases[5],[6].

Mechanism of Action in Oncology

Thiazole derivatives frequently act as competitive inhibitors at the ATP-binding site of hyperactive tyrosine kinases (e.g., BCR-ABL) or as inhibitors of Carbonic Anhydrase III (CA III)[2]. By occupying the ATP pocket, the thiazole core prevents the autophosphorylation required for downstream signaling, ultimately inducing apoptosis in malignant cells.

Fig 2. Mechanism of action of thiazole-based kinase inhibitors in leukemic cells.

Quantitative Efficacy Data

Recent literature highlights the exceptional potency of these derivatives across various cell lines and microbial strains. The table below summarizes key quantitative data from recent biological evaluations:

| Compound Derivative | Target Organism / Cell Line | Assay Type | Potency (IC₅₀ / MIC) | Reference |

| Compound 4r | Pseudomonas aeruginosa | MIC | 0.0076 µM | [4] |

| Compound 4r | Staphylococcus aureus | MIC | 0.0076 µM | [4] |

| Compound 11c (Chlorine-substituted) | HepG-2 (Hepatocellular Carcinoma) | IC₅₀ | ~4 µg/mL | [6] |

| Compound 6g (Chlorine-substituted) | MCF-7 (Breast Cancer) | IC₅₀ | ~4 µg/mL | [6] |

| Compound 6 (p-tolyl substituted) | K562 (Human Erythroleukemia) | IC₅₀ | 11 µM | [2] |

Note: Compound 4r demonstrated superior antibacterial potency against P. aeruginosa compared to the standard drug streptomycin (MIC: 0.0138 µM), underscoring the scaffold's potential in overcoming drug-resistant pathogens[4].

Conclusion

The 2,4,5-trisubstituted thiazole is a highly versatile, privileged pharmacophore that allows for precise, multidirectional functionalization. By pairing rational structural biology with green, self-validating synthetic methodologies—such as microwave-assisted multicomponent reactions using carbonaceous catalysts—researchers can rapidly generate libraries of highly potent anticancer and antimicrobial agents. Future drug development should focus on optimizing the ADMET profiles of these derivatives while leveraging in silico modeling to further refine target binding affinity.

References

-

Zhang, Z., Shu, B., Zhang, Y., Deora, G. S., & Li, Q. S. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry. URL:[Link]

-

Ali, S. H. et al. (2024). Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. ACS Omega. URL:[Link]

-

Gomha, S. M. et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules (MDPI). URL:[Link]

-

Al-Qirim, T. et al. (2020). Anticancer Activity and In silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.monash.edu [research.monash.edu]

- 6. mdpi.com [mdpi.com]

The Pyridyl-Thiazole Scaffold: A Multidimensional Pharmacophore in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic rings often yields synergistic biological properties. The pyridyl-thiazole scaffold —a biheteroaryl system combining the electron-rich, sulfur-and-nitrogen-containing thiazole ring with the hydrogen-bonding capacity of a pyridine ring—has emerged as a highly privileged structure. This in-depth guide explores the mechanistic rationale, biological efficacy, and structure-activity relationship (SAR) dynamics of pyridyl-thiazole derivatives, providing actionable protocols for assaying their antimicrobial and anticancer properties.

Structural Rationale & Pharmacophore Mechanics

The intrinsic value of the pyridyl-thiazole core lies in its amphiphilic nature and its precise electronic distribution. The thiazole ring utilizes an electron-donating sulfur atom (-S-) and an electron-accepting nitrogen atom (C=N) to create a stable, yet highly interactive, heterocyclic core. When coupled with a pyridyl moiety, the resulting scaffold exhibits enhanced conformational rigidity and multiple hydrogen-bond acceptor sites.

This structural geometry allows pyridyl-thiazole derivatives to seamlessly intercalate into the ATP-binding pockets of various kinases and the active sites of microbial enzymes. As a Senior Application Scientist, I emphasize that the modularity of this scaffold allows for precise tuning: modifications at the C2, C4, and C5 positions of the thiazole ring dictate the molecule's pharmacokinetic fate and target selectivity.

Antimicrobial & Antimycobacterial Efficacy

Pyridyl-thiazole derivatives have demonstrated profound efficacy against multidrug-resistant (MDR) bacterial and fungal strains. A landmark study by revealed that 2-(3-pyridyl)-4,5-disubstituted thiazoles possess potent broad-spectrum activity. Specifically, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole exhibited antibacterial activity against Staphylococcus epidermidis that was twofold higher than ampicillin.

Furthermore, the scaffold has been heavily optimized for antitubercular applications. Research on has shown optimal in vitro antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain when a substituted phenyl ring is attached via an amide linker at the 2-amino position.

Quantitative Biological Activity Summary

| Compound Scaffold / Derivative | Target Organism / Kinase | Biological Activity (MIC / IC50) | Primary Mechanism of Action |

| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Staphylococcus epidermidis | MIC: 0.24 μg/mL | Cell wall synthesis disruption |

| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Geotricum candidum | MIC: 0.48 μg/mL | Fungal membrane disruption |

| 2-amino-4-(2-pyridyl)thiazoles | M. tuberculosis H37Rv | Sub-micromolar MIC | Mycolic acid pathway interference |

| Pyridyl-thiazole polyamides | c-KIT (Leukemia cells) | IC50: Low nM range | G4 Sensing / Transcriptional repression |

| Thiazole-based PI3K inhibitors | PI3K/AKT/mTOR Pathway | IC50: 0.50–4.75 μM | ATP-competitive kinase inhibition |

Protocol 1: High-Throughput Broth Microdilution Assay for MIC Determination

To validate the antimicrobial efficacy of novel pyridyl-thiazole synthesized lots, we utilize a resazurin-based microdilution protocol. This system is self-validating, removing the subjectivity of standard turbidity readings.

-

Inoculum Standardization: Cultivate the target strain (e.g., S. epidermidis) in Mueller-Hinton broth. Standardize the suspension to a 0.5 McFarland standard (approx.

CFU/mL). Causality: Strict standardization prevents false-resistance artifacts caused by an overwhelming bacterial load. -

Compound Solubilization & Serial Dilution: Dissolve the pyridyl-thiazole derivative in 100% DMSO to create a master stock, then perform two-fold serial dilutions in aqueous buffer. Causality: The initial DMSO ensures complete dissolution of the hydrophobic biheteroaryl core, while subsequent aqueous dilution keeps the final DMSO concentration below 1% (v/v) to prevent solvent-induced cellular toxicity.

-

Incubation & Resazurin Addition: Dispense 100 μL of the diluted compound and 100 μL of the bacterial inoculum into a 96-well plate. Incubate at 37°C for 18 hours. Add 20 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Resazurin acts as an objective, redox-sensitive viability indicator. Metabolically active cells reduce the blue dye to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue.

Anticancer Signaling & Target Modulation

Beyond infectious diseases, the pyridyl-thiazole scaffold is a highly favored structural motif for oncology, specifically functioning as a protein kinase inhibitor. Because the spatial arrangement of the nitrogen and sulfur atoms mimics the adenine ring of ATP, these compounds act as highly effective ATP-competitive inhibitors.

Recent reviews highlight their ability to disrupt the , a pathway frequently hyperactivated in human cancers. By binding to the hinge region of PI3K, pyridyl-thiazoles prevent the phosphorylation of downstream effectors, ultimately halting cancer cell proliferation.

Mechanism of Action: Pyridyl-Thiazole derivatives acting as dual PI3K/mTOR pathway inhibitors.

Protocol 2: In Vitro ATP-Competitive Kinase Inhibition Assay (ADP-Glo™)

To validate the kinase inhibitory profile of a new pyridyl-thiazole analog, we employ a luminescence-based ADP detection assay.

-

Kinase Reaction Setup: In a white 384-well plate, combine the isolated recombinant kinase (e.g., PI3K), the lipid substrate, and the pyridyl-thiazole inhibitor. Incubate at room temperature for 15 minutes before adding ultra-pure ATP. Causality: Pre-incubation allows the inhibitor to establish equilibrium at the ATP-binding pocket (hinge region) prior to substrate competition, ensuring accurate

profiling. -

ATP Depletion & ADP Detection: Following a 60-minute reaction, add the ADP-Glo™ Reagent to terminate the kinase activity and deplete all unconsumed ATP. Incubate for 40 minutes. Causality: Depleting unreacted ATP is a critical self-validating step; it guarantees that the subsequent luminescent signal is generated only from the ADP produced by the active kinase, eliminating false-positive background noise.

-

Luminescence Quantification: Add the Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence. Calculate the

via non-linear regression analysis (log[inhibitor] vs. normalized response).

Structure-Activity Relationship (SAR) Guidelines

The biological versatility of the pyridyl-thiazole scaffold is governed by strict SAR rules. While the core is intolerant to drastic skeletal changes, peripheral substitutions dictate the therapeutic index.

-

C4 and C5 Substitutions: As noted in antimicrobial evaluations, increasing the steric bulk (size of substitutions) at the C4 or C5 positions of the thiazole nucleus drastically decreases antimicrobial activity. This is due to steric clashes within the narrow binding pockets of bacterial enzymes.

-

C2-Amino Modifications: For antimycobacterial and antiplasmodial targets, introducing an amide linker at the C2-amino position attached to a phenyl ring containing hydrophobic, electron-withdrawing groups (EWGs) maximizes membrane permeability and target affinity.

Structure-Activity Relationship (SAR) Map of the Pyridyl-Thiazole Scaffold.

References

-

Bondock, S., et al. "Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents." European Journal of Medicinal Chemistry, 2013.[Link][1]

-

Chibale, K., et al. "Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents." Bioorganic & Medicinal Chemistry Letters, 2014.[Link][2]

-

RSC Advances. "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." Royal Society of Chemistry, 2024.[Link][3]

Sources

- 1. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

Methodological & Application

Hantzsch synthesis protocol for 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole

Application Note: Hantzsch Synthesis Protocol for 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole

Executive Summary

The thiazole scaffold is a recognized "privileged structure" in medicinal chemistry, foundational to numerous pharmacologically active compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties[1]. Specifically, 2-pyridyl-substituted thiazoles have garnered significant attention not only as potent biological agents but also as advanced fluorescent probes and materials for organic electronics due to their unique photophysical properties[2]. This application note provides a comprehensive, expert-level protocol for the synthesis of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole via the classical Hantzsch thiazole synthesis[3], detailing the mechanistic causality, step-by-step experimental workflow, and analytical validation parameters.

Scientific Rationale & Mechanistic Insights

The Hantzsch thiazole synthesis remains the most robust and atom-efficient methodology for constructing heavily substituted thiazole rings[1]. The reaction proceeds via the bimolecular condensation of an α-haloketone (2-bromo-1-phenylpropan-1-one) with a thioamide (pyridine-2-carbothioamide).

Mechanistic Pathway:

-

S-Alkylation: Nucleophilic attack of the highly polarizable thioamide sulfur atom onto the electrophilic α-carbon of 2-bromo-1-phenylpropan-1-one, displacing the bromide ion to form an S-alkylated intermediate.

-

Cyclization: Intramolecular nucleophilic addition of the thioamide nitrogen to the ketone carbonyl, forming a 5-membered hydroxythiazoline intermediate.

-

Aromatization: Acid-catalyzed (via in situ HBr) dehydration of the hydroxythiazoline to yield the thermodynamically stable, fully aromatized thiazole ring.

Causality of Experimental Choices:

-

Solvent Selection (Absolute Ethanol): Ethanol provides optimal solubility for both the polar thioamide and the relatively non-polar α-haloketone. Its boiling point (~78 °C) supplies sufficient thermal energy to drive the dehydration step without causing thermal degradation of the reactants.

-

Regioselectivity & pH Control: The reaction is highly regioselective under neutral to slightly acidic conditions (generated by the HBr byproduct). However, strongly acidic conditions must be avoided, as they can alter the regioselectivity, leading to the formation of 2-imino-2,3-dihydrothiazole byproducts instead of the desired aromatic thiazole[4].

Mechanistic pathway of the Hantzsch synthesis for 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole.

Experimental Protocol

Self-Validating System: This protocol incorporates built-in checkpoints (TLC monitoring, pH checks during neutralization) to ensure reaction fidelity before proceeding to subsequent steps.

Materials & Reagents

-

Pyridine-2-carbothioamide: 1.0 equiv (e.g., 10 mmol, 1.38 g)

-

2-Bromo-1-phenylpropan-1-one: 1.05 equiv (e.g., 10.5 mmol, 2.24 g)

-

Absolute Ethanol: 50 mL

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃): 100 mL

-

Deionized Water & Ice

-

Hexane and Ethyl Acetate (For TLC)

Step-by-Step Workflow

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-2-carbothioamide (1.38 g, 10 mmol) and absolute ethanol (30 mL). Stir at room temperature until partially dissolved.

-

Addition: Slowly add 2-bromo-1-phenylpropan-1-one (2.24 g, 10.5 mmol) dropwise or in small portions to the stirring mixture. Expert Insight: A slight stoichiometric excess (1.05 eq) of the α-haloketone ensures complete consumption of the thioamide, which is highly polar and typically harder to remove during final purification.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (75–80 °C) for 4 to 6 hours.

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1 v/v) eluent system[5]. The disappearance of the thioamide spot (UV active, often yellow/orange) validates reaction completion.

-

Workup & Neutralization: Allow the reaction mixture to cool to room temperature. The product will exist primarily as a hydrobromide (HBr) salt in solution. Concentrate the mixture under reduced pressure to half its volume, then pour it slowly into 100 mL of ice-cold saturated NaHCO₃ solution with vigorous stirring until gas evolution ceases (pH ~8). This step liberates the free base, causing it to precipitate.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel under vacuum. Wash the filter cake thoroughly with ice-cold deionized water (3 x 20 mL) to remove water-soluble inorganic salts, followed by a minimal amount of cold ethanol (5 mL).

-

Purification: Recrystallize the crude solid from hot absolute ethanol to afford pure 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole. Dry under vacuum at 40 °C overnight.

Experimental workflow for the synthesis, isolation, and purification of the target thiazole.

Data Presentation & Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical parameters must be confirmed. Crucial Diagnostic Note: Because positions 4 and 5 of the thiazole ring are substituted (phenyl and methyl, respectively), the characteristic thiazole C5-H proton singlet (typically found around δ 7.4 ppm) will be absent[2].

| Parameter | Expected Value / Observation | Diagnostic Significance |

| Physical State | Crystalline solid (pale yellow to off-white) | Indicates high purity post-recrystallization. |

| Yield | 75% – 85% | Demonstrates the high efficiency of the Hantzsch condensation. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.60 (s, 3H, -CH₃) | Confirms the presence of the C5-methyl group. |

| δ 7.30 - 7.50 (m, 3H, Ar-H) | Validates phenyl ring protons (meta/para). | |

| δ 7.65 - 7.75 (m, 2H, Ar-H) | Validates phenyl ring protons (ortho). | |

| δ 7.25, 7.80, 8.20, 8.65 (m, 4H, Py-H) | Confirms the characteristic 2-pyridyl splitting pattern. | |

| HRMS (ESI-TOF) | [M+H]⁺ m/z calculated for C₁₅H₁₃N₂S⁺: 253.0799 | Exact mass validation of the target molecule. |

Troubleshooting & Optimization Insights

-

Low Yield / Gum Formation: If the product oils out instead of precipitating during the NaHCO₃ neutralization, it is likely due to unreacted α-haloketone acting as an impurity. Trituration of the crude gum with cold hexanes can help extract the non-polar impurities and induce crystallization.

-

Microwave-Assisted Alternative: For high-throughput drug development environments, this reaction can be adapted to microwave irradiation (e.g., 80 °C, 15–20 minutes in ethanol). This drastically reduces reaction time while often suppressing side reactions and improving the overall yield[1].

-

Regiochemical Purity: Ensure the reaction is not artificially acidified by external proton sources. Excessively low pH can drive the formation of unwanted 2-imino-2,3-dihydrothiazoles[4]. The natural in situ generation of HBr is perfectly sufficient to catalyze the cyclization without breaking regioselectivity.

References

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives Source: NIScPR Online Periodical Repository (Indian Journal of Chemistry) URL:[Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Procedure for complexing 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole with Zinc(II)

Application Note: High-Purity Synthesis and Zinc(II) Complexation of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole (MPPT)

Executive Summary

This guide details the protocol for the synthesis and metal complexation of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole (MPPT) with Zinc(II).[1] The MPPT ligand belongs to the class of 2-(2-pyridyl)thiazoles, a privileged scaffold in medicinal inorganic chemistry and materials science due to its robust

Zinc(II) complexes of this ligand class exhibit significant utility in two primary domains:

-

Photophysics: The

configuration of Zn(II) prevents d-d transitions, often enhancing ligand-centered fluorescence via Chelation-Enhanced Fluorescence (CHEF) and preventing photo-induced electron transfer (PET) quenching.[1] -

Biological Activity: These complexes demonstrate potent antimicrobial and antitumor properties by facilitating membrane transport and interacting with intracellular targets (e.g., DNA intercalation).

This protocol provides a self-validating workflow from ligand generation via the Hantzsch reaction to the isolation of the discrete Zn(II) complex.

Chemical Background & Mechanism

Ligand Architecture

The MPPT ligand features a thiazole ring fused with a pyridine moiety. The critical structural feature is the arrangement of the pyridine nitrogen (

Coordination Chemistry

Zinc(II) is a borderline hard/soft acid.[1] It coordinates readily with the borderline basic nitrogen donors of MPPT.

-

Stoichiometry: Depending on the counter-ion and solvent, Zn(II) typically forms either [Zn(MPPT)Cl

] (tetrahedral/polymeric) or [Zn(MPPT) -

Mechanism: The lone pairs on

and

Workflow Visualization

The following diagram outlines the logical flow from raw materials to the final characterized complex.

Figure 1: Integrated workflow for the synthesis of MPPT and its subsequent zinc complexation.

Protocol A: Synthesis of Ligand (MPPT)

If the ligand is not purchased commercially, it must be synthesized via the Hantzsch Thiazole Synthesis. This method is preferred for its high regioselectivity.

Materials

-

Precursor A: Pyridine-2-carbothioamide (1.0 eq)[1]

-

Precursor B: 2-Bromo-1-phenylpropan-1-one (1.0 eq) (Note: This specific

-haloketone introduces the 4-phenyl and 5-methyl substituents).[1] -

Solvent: Absolute Ethanol (EtOH).[1]

-

Base: Ammonium hydroxide (

) or saturated

Step-by-Step Procedure

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of Pyridine-2-carbothioamide in 20 mL of absolute ethanol.

-

Addition: Add 5.0 mmol of 2-Bromo-1-phenylpropan-1-one dropwise with stirring.

-

Reflux: Equip the flask with a condenser and reflux the mixture at 78°C for 4–6 hours.

-

Checkpoint: The reaction usually turns yellow/orange. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the thioamide.

-

-

Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole may precipitate.[2]

-

Neutralization: Pour the mixture into 50 mL of ice-water. Basify to pH 8–9 using

or -

Isolation: Filter the resulting solid precipitate. Wash with cold water (

mL) and cold ethanol ( -

Purification: Recrystallize from hot ethanol to obtain pure MPPT as crystalline needles.

Protocol B: Complexation with Zinc(II)[1][3][4]

This protocol targets the bis-ligand complex

Materials

-

Ligand: Purified MPPT (from Protocol A).

-

Metal Source: Zinc Acetate Dihydrate (

) or Zinc Chloride (-

Note: Acetate is preferred for biological studies due to lower toxicity; Chloride is preferred if growing crystals for X-ray diffraction.

-

-

Solvent: Methanol (MeOH) or Acetonitrile (MeCN).[1]

Step-by-Step Procedure

-

Ligand Solution: Dissolve 0.2 mmol of MPPT in 10 mL of Methanol. Ensure complete dissolution (sonicate if necessary).[1]

-

Metal Solution: Dissolve 0.1 mmol of

in 5 mL of Methanol.-

Stoichiometry Note: A 2:1 (Ligand:Metal) ratio is used here.[1] For 1:1 complexes, adjust equivalents accordingly.

-

-

Mixing: Slowly add the metal solution to the ligand solution under continuous stirring.

-

Observation: A color change (often to a more intense yellow) or immediate turbidity indicates complexation.[1]

-

-

Reaction: Heat the mixture to mild reflux (60°C) for 2 hours.

-

Isolation:

-

Method A (Precipitate): If a solid forms, cool to room temperature, filter, and wash with cold methanol and diethyl ether.

-

Method B (Crystallization): If the solution remains clear, reduce volume by 50% via rotary evaporation and allow to stand at 4°C, or diffuse diethyl ether vapor into the solution.

-

-

Drying: Dry the product under vacuum over

for 24 hours.

Characterization & Validation

To ensure scientific integrity, the synthesized complex must be validated against the following criteria.

| Technique | Expected Result (Validation Metric) | Mechanistic Insight |

| 1H NMR | Downfield shift of Pyridine- | Indicates coordination of |

| IR Spectroscopy | Shift in | Confirms participation of the thiazole/pyridine nitrogen in bonding.[1] |

| Fluorescence | Increased quantum yield vs. free ligand | Zn(II) binding rigidifies the ligand, reducing non-radiative decay (CHEF effect).[1] |

| Elemental Analysis | C, H, N within | Confirms ligand-to-metal ratio and purity. |

Diagram: Coordination Geometry

The expected coordination environment (assuming 2:1 stoichiometry and acetate counter-ions completing the sphere or outer sphere):

Figure 2: Schematic representation of the N,N'-chelation mode of two MPPT ligands to the Zinc center.

Troubleshooting & Optimization

-

Issue: Low Yield of Complex.

-

Cause: High solubility of the complex in Methanol.

-

Solution: Switch solvent to Ethanol or add an excess of counter-ion (e.g.,

) to force precipitation (Caution: Perchlorates are potentially explosive; handle with care).[1]

-

-

Issue: Oiling out instead of crystallization.

-

Cause: Presence of impurities or rapid cooling.

-

Solution: Re-dissolve in minimum hot solvent and perform slow vapor diffusion using diethyl ether or hexane.

-

-

Issue: Fluorescence Quenching.

-

Cause: Paramagnetic impurities (e.g., Cu, Fe) in the Zinc source.[1]

-

Solution: Use 99.999% trace metals basis Zinc salts.

-

References

-

Synthesis and Biological Activity of Pyridine-Thiazoles: Zou, X., et al. (2020).[3][4][5] "Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives." Bioinorganic Chemistry and Applications. [Link][1][6]

-

Photophysical Properties of Zn-Thiazole Complexes: Pamungkas, K. K. P., Maruyama, T., & Murai, T. (2022).[7][8] "5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing." RSC Advances. [Link]

-

Structural Characterization of Zn(II) N,N-Chelates: Kalinowska, M., et al. (2018).[1] "Synthesis, Crystal Structure, and Properties of a Zn(II) Coordination Polymer." Materials. [Link][1][3][4][5][6][9][10][11][12][13][14][15]

-

General Coordination Chemistry of 2-(2-pyridyl)thiazoles: Fitzpatrick, L. J., & Goodwin, H. A. (1982).[1][16] "Coordination of conjugated imine systems with group VIIIA metals I. Iron and ruthenium complexes of 2-(2-pyridyl)thiazole." Inorganica Chimica Acta. [Link][1][16]

Sources

- 1. Synthesis, crystal structures and luminescence properties of seven mononuclear zinc(II), cadmium(II), cobalt(II) and nickel(II) complexes with 5-(4-methylphenyl)-3-(pyridin-2-yl)-1H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 5- N -Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01694J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Crystal Structure, and Properties of a Zn(II) Coordination Polymer Based on a Difunctional Ligand Containing Triazolyl and Carboxyl Groups [mdpi.com]

- 12. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]

- 13. Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands: examples of structure-directing effects used in inorganic crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]